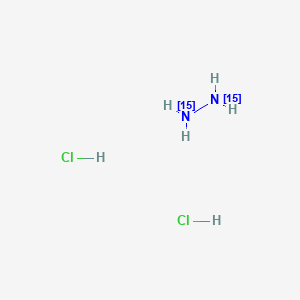

Hydrazine-15N2 dihydrochloride

Descripción general

Descripción

Hydrazine-15N2 dihydrochloride is a compound containing the nitrogen isotope 15N. Its chemical formula is H2(15N)(15N)H2·2HCl, and it has a molecular weight of 106.95 g/mol . This compound is a colorless crystal or crystalline powder with a pungent odor . It is primarily used as a chemical reagent in various scientific research applications.

Métodos De Preparación

Hydrazine-15N2 dihydrochloride can be synthesized through several methods. One commonly used method involves the reaction of benzylcoumarin (benzil hydrazone) with 15N-labeled ammonia . The reaction conditions typically include heating the reactants to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrazine-15N2 dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen gas and water.

Reduction: It can act as a reducing agent, converting carbonyl compounds to methylene compounds.

Substitution: It can participate in substitution reactions, forming hydrazides and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biochemical Research

Nitrogen Tracing in Metabolism

Hydrazine-15N2 dihydrochloride is utilized in metabolic studies to trace the incorporation of nitrogen into biological molecules. For example, it has been used to study the biosynthesis of various nitrogenous compounds, including amino acids and nucleotides. The incorporation of the 15N isotope allows for precise tracking through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study: Glutamic Acid Biosynthesis

A study demonstrated the use of this compound in synthesizing 15N-labeled glutamylhydrazine. This compound was then analyzed for its role in the biosynthesis of fosfazinomycin, revealing insights into nitrogen incorporation and metabolic pathways in microorganisms . The findings highlighted the efficiency of using isotopically labeled compounds to elucidate complex biochemical processes.

Environmental Applications

Remediation of Contaminated Sites

This compound has potential applications in environmental remediation, particularly concerning hydrazine contamination. Research indicates that hydrazine can be converted into less harmful compounds through reactions with dicarbonyl compounds. The application of this compound in these processes allows for tracking and quantifying nitrogen transformations during remediation efforts .

Data Table: Comparison of Remediation Techniques

| Technique | Target Compound | Efficiency | Notes |

|---|---|---|---|

| Chemical Oxidation | Hydrazine | High | Effective under controlled conditions |

| Biological Degradation | Hydrazine | Moderate | Dependent on microbial activity |

| Dicarbonyl Reaction | Hydrazine | High | Produces stable organic by-products |

Pharmaceutical Development

Drug Design and Synthesis

In pharmaceutical research, this compound is employed as a building block for synthesizing nitrogen-containing drugs. Its isotopic labeling aids in understanding drug metabolism and pharmacokinetics by providing insights into how drugs are processed within biological systems.

Case Study: Kinamycin D Production

Research involving Streptomyces murayamaensis demonstrated that when cultured with this compound, significant enrichment of 15N was observed in kinamycin D, a potent anticancer agent. This study showcased the compound's utility in evaluating drug biosynthesis pathways and optimizing production methods .

Industrial Applications

Propellant Research

Hydrazine derivatives are widely used as propellants in aerospace applications due to their high energy density. Research on this compound contributes to understanding the combustion properties and environmental impacts of these propellants. The isotopic labeling allows for detailed studies on nitrogen emissions during combustion processes.

Table: Properties of Hydrazine-Based Propellants

| Propellant Type | Energy Density (MJ/kg) | Nitrogen Content (%) | Environmental Impact |

|---|---|---|---|

| Hydrazine | 1.6 | 32 | High toxicity |

| Monomethylhydrazine | 1.9 | 35 | Moderate toxicity |

| Dinitrogen tetroxide | 1.5 | 50 | Low toxicity |

Mecanismo De Acción

The mechanism of action of hydrazine-15N2 dihydrochloride involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Hydrazine-15N2 dihydrochloride can be compared with other similar compounds, such as:

Hydrazine monohydrate-15N2: This compound contains a single water molecule and is used in similar applications.

Ethylenediamine-15N2 dihydrochloride: This compound contains two nitrogen atoms and is used in the synthesis of various organic compounds.

Hydrazine sulfate-15N2: This compound is used as a reducing agent and in the synthesis of nitrogen-containing heterocycles.

This compound is unique due to its specific isotopic labeling, which makes it particularly useful in isotope dilution studies and other applications requiring precise nitrogen tracing.

Actividad Biológica

Hydrazine-15N2 dihydrochloride (CAS Number: 287488-18-0) is a nitrogen-labeled compound that has gained attention in biological research due to its unique isotopic properties and potential applications in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and applications in synthetic biology.

This compound is a stable isotopic variant of hydrazine, where two nitrogen atoms are replaced with their heavier isotope, . This modification allows for precise tracking of nitrogen metabolism in biological systems using techniques such as NMR spectroscopy and mass spectrometry.

Metabolism and Toxicity

Metabolic Pathways:

Hydrazine is primarily metabolized in the liver through cytochrome P450 enzymes. The metabolism involves several pathways, including:

- Acetylation : Hydrazine is converted into monoacetylhydrazine and diacetylhydrazine.

- Free Radical Generation : This process leads to oxidative stress and cellular damage.

- Formation of Non-toxic Metabolites : Such as urea and pyruvic acid hydrazone.

Research indicates that the administration of hydrazine can lead to significant alterations in liver enzyme activities, particularly those associated with cytochrome P450, which are crucial for drug metabolism and detoxification processes .

Toxicological Effects:

Hydrazine exposure has been linked to various toxic effects, including:

- Hepatotoxicity : Studies show that hydrazine can inhibit protein synthesis in hepatocytes, leading to fatty liver changes .

- Cytotoxicity : Increased levels of hydrazine have been associated with elevated cytotoxic effects in cultured cells, particularly under conditions that promote energy depletion .

- Neurotoxicity : Hydrazine has been detected in brain tissues following systemic administration, indicating potential neurotoxic effects .

Biological Applications

This compound is utilized in various biological studies due to its isotopic labeling capabilities. Its applications include:

- Biosynthetic Pathway Tracing : The compound can be used to trace nitrogen incorporation into amino acids and other metabolites during biosynthesis, providing insights into metabolic pathways .

- Nitrogen Cycle Studies : It aids in understanding the transformations of nitrogen compounds in environmental microbiology .

- Drug Development : Researchers are exploring hydrazine derivatives for their potential as therapeutic agents due to their biological activity .

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxic effects of hydrazine by administering varying doses to rat models. Key findings included:

- Increased liver weights and altered enzyme activity profiles after repeated administration.

- Significant reductions in ATP levels within hepatocytes were observed, correlating with increased cytotoxicity .

Case Study 2: Nitrogen Incorporation Studies

In a controlled experiment using this compound, researchers fed the compound to microbial cultures to study nitrogen incorporation into secondary metabolites. The results demonstrated:

- Efficient incorporation of into target molecules, confirming the utility of isotopic labeling in metabolic studies .

Summary Table of Biological Activities

Propiedades

InChI |

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWOTKNAVAKCX-ZBUXRKNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584047 | |

| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287488-18-0 | |

| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287488-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.